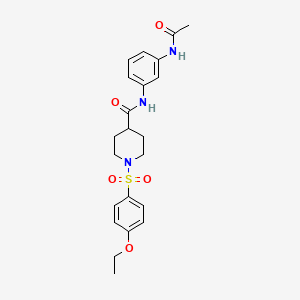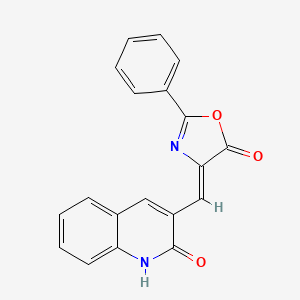
(Z)-4-((2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of hydroxyquinoline, which is a heterocyclic compound with a structure similar to quinoline . It’s likely that this compound has similar properties to other hydroxyquinoline derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectral techniques, including CHN analysis, conductivity measurements, magnetic susceptibility, IR, NMR, ESR, UV-Vis, and X-ray Powder diffraction studies .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve reacting the ligand and metal chloride of Cu(II), Co(II), Ni(II), Mn(II), Zn(II), Cd(II), and Hg(II), in ethanol to get a series of mononuclear complexes .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques, including CHN analysis, conductivity measurements, magnetic susceptibility, IR, NMR, ESR, UV-Vis, and X-ray Powder diffraction studies .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
(Z)-L1: and its metal complexes have been investigated for their antimicrobial properties. These complexes, including Cu(II), Co(II), Ni(II), Mn(II), Zn(II), Cd(II), and Hg(II), were synthesized and characterized using various spectral techniques . The ligand itself shows low activity, but the metal complexes exhibit moderate to good antimicrobial effects. Researchers have explored their potential as novel antimicrobial agents.
Coordination Chemistry and Metal Complexes
The synthesis and characterization of metal complexes involving (Z)-L1 have attracted attention. These complexes, formed by reacting the ligand with metal chlorides, exhibit octahedral geometry. Spectroscopic techniques such as IR, NMR, ESR, UV-Vis, and X-ray powder diffraction have been employed to study these complexes . Understanding their coordination behavior and structural features is crucial for applications in catalysis, materials science, and bioinorganic chemistry.
Direcciones Futuras
Propiedades
IUPAC Name |
(4Z)-4-[(2-oxo-1H-quinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3/c22-17-14(10-13-8-4-5-9-15(13)20-17)11-16-19(23)24-18(21-16)12-6-2-1-3-7-12/h1-11H,(H,20,22)/b16-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZKHOCJQBRAAW-WJDWOHSUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC=C4NC3=O)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC4=CC=CC=C4NC3=O)/C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5516046 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B7710998.png)

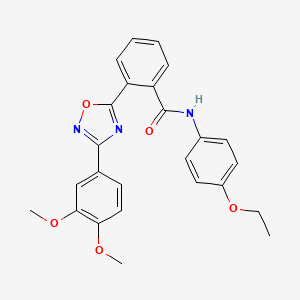

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7711025.png)
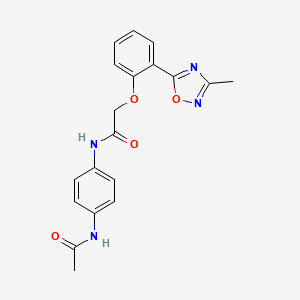

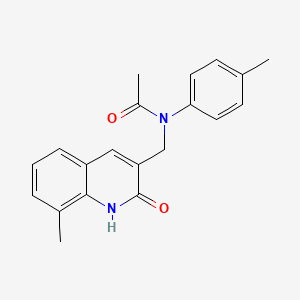
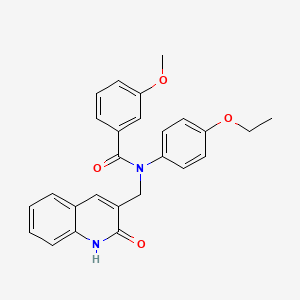
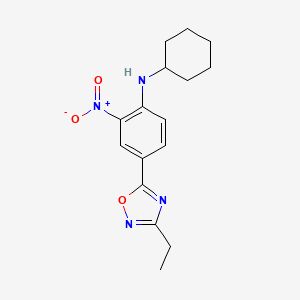

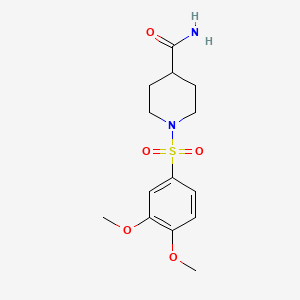
![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B7711099.png)
